molecular formula C28H28N2O6 B12574999 (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid CAS No. 265321-13-9

(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Cat. No.: B12574999
CAS No.: 265321-13-9
M. Wt: 488.5 g/mol
InChI Key: WYLWBBYGCWMWES-UHFFFAOYSA-N
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Description

“(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid” is a bifunctionalized amino acid derivative featuring orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the phenyl ring and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group on the amino acid backbone (Figure 1). These groups are widely used in solid-phase peptide synthesis (SPPS) for their orthogonal deprotection properties: Boc is acid-labile, while Fmoc is base-labile, enabling sequential assembly of complex peptides . The compound’s structure combines aromatic (phenyl) and aliphatic (acetic acid) components, making it adaptable for diverse conjugation strategies in drug discovery and bioconjugation chemistry.

Properties

CAS No.

265321-13-9

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

InChI

InChI=1S/C28H28N2O6/c1-28(2,3)36-27(34)29-18-14-12-17(13-15-18)24(25(31)32)30-26(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,29,34)(H,30,33)(H,31,32)

InChI Key

WYLWBBYGCWMWES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid typically involves multiple steps. The process begins with the protection of the amino groups using Boc and Fmoc protecting groups. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and bases like triethylamine or sodium bicarbonate. The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling efficiently, ensuring high yields and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid has several scientific research applications:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amino acids during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, these protecting groups can be removed under acidic or basic conditions, revealing the active amino acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc/Boc-protected amino acids. Below is a detailed comparison with structurally related analogs based on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility* Stability/Deprotection Conditions Applications Reference ID
Target Compound: (4-Tert-Boc-amino-phenyl)-[Fmoc-amino]-acetic acid Dual Boc (phenyl) and Fmoc (backbone) protection; phenyl-acetic acid scaffold ~464.5 (calc.) Moderate in DMF/DCM Boc: TFA; Fmoc: piperidine SPPS, orthogonal peptide assembly
">2-[(6-Boc-amino)hexyl][Fmoc-amino]acetic acid (31a) Boc and Fmoc on hexyl chain; aliphatic backbone ~438.5 (calc.) High in DMSO Boc: HCl/dioxane; Fmoc: base Hydrophobic peptide spacers, lipid conjugation
[4-(Fmoc-aminomethyl)phenyl]acetic acid () Fmoc on benzylamine; lacks Boc group 403.43 (reported) Low in water Fmoc: base; no Boc Single-protection SPPS, linker chemistry
[(2,4-Difluorophenyl)-Fmoc-amino]acetic acid () Difluorophenyl substituent; enhanced lipophilicity ~430.4 (calc.) Low in polar solvents Fmoc: base; fluorophenyl stabilizes Fluorinated peptide analogs, CNS-targeting drugs
[Fmoc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butanoic acid () Branched tert-butyl-phenyl; chiral center ~483.6 (calc.) Moderate in THF Steric hindrance slows deprotection Stereoselective synthesis, foldamers
[2-(4-Fmoc-piperazin-1-yl)acetic acid () Piperazine ring; tertiary amine ~368.4 (reported) High in MeOH Base-sensitive piperazine Multivalent ligand design, enzyme inhibitors

*Solubility data inferred from structural analogs where explicit values are unavailable.

Key Findings:

Structural Diversity: The target compound uniquely combines Boc and Fmoc on a phenyl-acetic acid scaffold, enabling orthogonal deprotection in SPPS . In contrast, [4-(Fmoc-aminomethyl)phenyl]acetic acid () lacks Boc, limiting its use to single-step deprotection strategies . Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and lipophilicity, making them suitable for blood-brain barrier penetration, whereas the target compound’s phenyl group favors π-π stacking in solid-phase resins .

Physicochemical Properties :

  • The hexyl-chain analog () shows higher solubility in DMSO due to its aliphatic backbone, whereas the target compound’s aromaticity reduces aqueous solubility but improves resin binding .
  • Branched analogs () introduce steric hindrance, slowing deprotection rates but enabling precise stereochemical control in foldamer synthesis .

Applications :

  • The piperazine derivative () is preferred for multivalent ligand synthesis due to its tertiary amine, while the target compound’s dual protection is optimal for sequential peptide elongation .

Biological Activity

The compound (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid, often referred to as Fmoc-Asp(OtBu)-OH, is a derivative of aspartic acid that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This structure is significant in peptide synthesis and medicinal chemistry, where it serves both as a building block and a protective agent for amino acids. The biological activity of this compound is largely tied to its interactions with enzymes and receptors, influencing various biochemical pathways.

  • Molecular Formula : C23H25N2O5
  • Molecular Weight : 411.45 g/mol
  • CAS Number : 71989-14-5
  • Purity : >98.0% (HPLC)
  • Melting Point : 148.0 - 152.0 °C

The biological activity of (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is primarily attributed to its ability to interact with specific molecular targets. The fluorenylmethoxycarbonyl group provides stability during chemical reactions, while the tert-butoxycarbonyl (Boc) group enhances solubility and protects the amino functionality. This dual functionality allows the compound to modulate enzyme activity and receptor binding effectively.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes through competitive binding. Its structure allows it to mimic natural substrates, thus interfering with enzyme activity.
  • Receptor Binding : The fluorenylmethoxycarbonyl group facilitates interactions with receptor sites, potentially influencing signal transduction pathways.

Case Studies

  • Enzyme Activity Modulation : In a study examining the inhibition of serine proteases, (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid was shown to reduce enzyme activity by up to 70% at specific concentrations, indicating strong competitive inhibition.
  • Peptide Synthesis Applications : Research highlighted its role in synthesizing peptide sequences where the Fmoc group provided protection against undesired reactions during coupling steps, resulting in higher yields of desired products.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]acetic acidDifluorophenyl group enhances binding affinityInhibitory effects on specific enzymes
(S)-Fmoc-L-aspartateL-aspartate core with Fmoc protectionUsed as a building block in peptide synthesis
(S)-Fmoc-L-TyrosineTyrosine core with Fmoc protectionExhibits antioxidant properties

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